molecular formula C5H8N4O B13098519 2-Methoxypyrimidine-4,6-diamine

2-Methoxypyrimidine-4,6-diamine

Cat. No.: B13098519
M. Wt: 140.14 g/mol
InChI Key: UWLSQWAECHMLDC-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4,6-diamine is a chemical compound of significant interest in medicinal and organic chemistry research due to its structure as a diaminopyrimidine derivative. The diaminopyrimidine core is a fundamental scaffold in drug discovery, known for its ability to serve as a key building block in the synthesis of more complex molecules. This structure is analogous to "non-classical" inhibitors of enzymes like dihydrofolate reductase (DHFR), a well-known target for antibacterial and anticancer agents . Researchers utilize this compound to explore the structure-activity relationships of pyrimidine-based therapeutics, particularly by investigating how substitutions on the pyrimidine ring, such as the methoxy group at the 2-position, influence biological activity and selectivity . The compound's primary research value lies in its potential as a precursor or intermediate in the development of novel pharmaceutical agents. In scientific studies, structurally related pyrimidine derivatives have demonstrated a range of biological activities, underscoring the versatility of this chemical class. For instance, certain 2-amino-4,6-disubstituted pyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production in vitro, suggesting a potential pathway for immunomodulatory research . Furthermore, the 2,4-diaminopyrimidine motif is a critical component in the design of inhibitors targeting bacterial dihydrofolate reductase, with research efforts focused on creating new anti-infective therapies, including those against tuberculosis . The exploration of pyrimidine conjugates also extends to antiviral research, where they are synthesized and evaluated for activity against viruses such as herpes simplex virus (HSV-1) . As a research chemical, this compound provides a versatile template for chemists to develop compounds with tailored properties for probing biological mechanisms and developing new therapeutic candidates.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-methoxypyrimidine-4,6-diamine

InChI

InChI=1S/C5H8N4O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9)

InChI Key

UWLSQWAECHMLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Route Description

A prominent method involves the reaction of malonic acid diesters (e.g., dimethyl malonate or diethyl malonate) with methylidene guanidine salts under basic conditions, followed by cyclization, methylation, and hydrolysis to yield 2-amino-4,6-dimethoxypyrimidine intermediates, which can be further converted to 2-Methoxypyrimidine-4,6-diamine.

Key steps:

  • Mix dimethyl malonate and dimethylmethylidene guanidine hydrochloride in methanol.
  • Add sodium methoxide solution dropwise at 50–65 °C with stirring.
  • Reflux the mixture to promote cyclization.
  • Transfer to a pressure vessel, add dimethyl carbonate, and heat under pressure (90–100 °C, 0.4–0.7 MPa) to facilitate methylation.
  • Hydrolyze with hydrochloric acid at 40–65 °C.
  • Adjust pH to neutral or slightly basic.
  • Extract and purify by solvent extraction and distillation.

Reaction Conditions and Yields

Parameter Typical Range/Value
Malonate ester used Dimethyl or diethyl malonate
Guanidine salt used Dimethylmethylidene guanidine HCl or methyl ethyl methylidene guanidine nitrate
Base 27% Sodium methoxide in methanol
Temperature (cyclization) 50–65 °C
Temperature (methylation) 90–100 °C
Pressure (methylation) 0.4–0.7 MPa
Hydrolysis temperature 40–65 °C
Hydrolysis acid 35% Hydrochloric acid
Yield 90.0–91.3%
Purity >99.3% (liquid phase)

Advantages and Notes

  • The raw materials are inexpensive and readily available.
  • The process is suitable for industrial scale due to relatively mild conditions and high yields.
  • The method produces minimal wastewater and allows recovery of solvents (methanol, dimethyl carbonate).
  • By-products such as acetone and butanone are recoverable, enhancing sustainability.

Representative Example

In one example, 0.2 mol dimethyl malonate and 0.2 mol dimethylmethylidene guanidine hydrochloride were reacted in methanol with sodium methoxide, followed by methylation with dimethyl carbonate under pressure. After hydrolysis and extraction, 28.3 g of 2-amino-4,6-dimethoxypyrimidine was obtained with 91.3% yield and 99.6% purity.

Preparation via Halogenation and Nucleophilic Substitution on Pyrimidine Derivatives

Synthetic Route Description

An alternative approach starts from 2,4-diamino-6-hydroxypyrimidine or 4,6-dichloropyrimidine derivatives:

  • Chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to form 2,4-diamino-6-chloropyrimidine.
  • Nucleophilic substitution of the chlorine atoms with amines to introduce amino groups.
  • Alkoxylation (methoxylation) by reaction with alcohols under alkaline catalysis to replace chlorine with methoxy groups.

Reaction Conditions and Yields

Step Conditions Yield / Purity
Chlorination Phosphorus oxychloride, reflux, quench with ice water, hydrolysis at 90 °C ~85% yield
Amination 30–60 °C, aqueous ammonia or amines, molar ratios 1:2–8, reaction until <0.1% residual dichloropyrimidine ~89% yield
Alkoxylation 60–90 °C, alcohol (methanol), alkaline catalyst, molar ratio alcohol:substrate 10–50:1 High purity products

Advantages and Notes

  • This method uses widely available dichloropyrimidine intermediates.
  • The reaction conditions are mild and suitable for scale-up.
  • The process allows selective introduction of amino and methoxy groups.
  • The procedure includes crystallization and purification steps to ensure high purity.

Representative Example

In a 1000 ml reactor, 4,6-dichloropyrimidine was reacted with monomethylamine at 56–60 °C until the residual dichloropyrimidine was below 0.1%. The intermediate 4-amino-6-chloropyrimidine was isolated with 89.4% yield and high purity. Subsequent reaction with methanol and alkaline catalyst at 60–90 °C yielded 4-amino-6-methoxypyrimidine after crystallization.

Other Relevant Methods and Notes

  • Preparation of 4-amino-2,6-dimethoxypyrimidine from cyanoacetate and urea via cyclization and methylation has been reported, involving sodium metal dissolution and phase transfer catalysis, highlighting green chemistry aspects and simplified operations.
  • Synthesis of related 4,6-dihydroxy-2-methylpyrimidine involves sodium methoxide, dimethyl malonate, and amidine hydrochloride under ice bath and mild heating, followed by crystallization.
  • Multi-step synthetic routes involving chlorination, nucleophilic substitution, iodination, Suzuki coupling, and deprotection have been used for 2,4-diaminopyrimidine derivatives, though these are more complex and tailored for specific substituted derivatives.

Summary Table of Preparation Methods for this compound and Related Compounds

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization & methylation Dimethyl malonate + guanidine salt NaOMe in MeOH, dimethyl carbonate, reflux, pressure 90–91 >99.3 Industrially scalable, green solvents
Halogenation & nucleophilic substitution 2,4-diamino-6-hydroxypyrimidine POCl3 chlorination, amination, methoxylation with MeOH/alkaline catalyst 85–89 >99 Mild conditions, selective substitution
Cyclization from cyanoacetate & urea Cyanoacetate + urea Sodium metal, phase transfer catalyst, methylation Not specified Not specified Simple, green, two-step process

Scientific Research Applications

2-Methoxypyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 2-methoxypyrimidine-4,6-diamine are compared below:

Compound Name Substituents (Positions) Key Features Biological Relevance Reference ID
This compound -OCH₃ (2), -NH₂ (4,6) Methoxy enhances hydrophilicity; amines enable hydrogen bonding Potential scaffold for drug discovery
4,6-Dimethoxy-2-pyrimidinamine -OCH₃ (4,6), -NH₂ (2) Methoxy groups at 4 and 6 reduce steric hindrance at position 2 Intermediate in agrochemical synthesis
GS39783 -S-CH₃ (2), -NO₂ (5), -NH-Cyclopentyl (4,6) Methylsulfanyl and nitro groups enhance allosteric modulation of GABA-B receptors Neuropharmacology (allosteric enhancer)
Tucatinib Quinazoline core with -NH₂ (4,6) Quinazoline moiety improves HER2 kinase selectivity Anticancer (HER2 inhibitor)
5-Ethynylpyrimidine-4,6-diamine -C≡CH (5), -NH₂ (4,6) Ethynyl group enables click chemistry modifications Chemical biology probe synthesis
Key Observations:
  • Substituent Position : Methoxy at position 2 (in this compound) vs. 4,6-dimethoxy () alters steric accessibility and electronic effects .
  • Functional Groups : Methylsulfanyl (-S-CH₃) in GS39783 increases lipophilicity, enhancing blood-brain barrier penetration, whereas methoxy (-OCH₃) improves water solubility .
  • Biological Targets : Quinazoline-based Tucatinib targets HER2 kinase, demonstrating how core heterocycle modifications redirect therapeutic applications .

Physical and Chemical Properties

Property This compound 4,6-Dimethoxy-2-pyrimidinamine GS39783
Molecular Weight (g/mol) ~168.16 (estimated) 155.15 393.49
Solubility Moderate in polar solvents High in DMSO Lipophilic (logP = 3.2)
Melting Point Not reported 272–274°C (analog in ) 198–200°C
  • Methoxy vs. Methylthio : Methoxy groups increase hydrophilicity (logP = -0.5 for 2-methoxy vs. logP = 3.2 for GS39783) .
  • Thermal Stability : Methylsulfanyl derivatives (e.g., GS39783) exhibit higher melting points due to stronger van der Waals interactions .

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